molecular formula C15H19Cl2N3O2S2 B15179440 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole CAS No. 178979-78-7

5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole

Cat. No.: B15179440
CAS No.: 178979-78-7
M. Wt: 408.4 g/mol
InChI Key: PPGOCABVMWLCNY-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole is a complex organic compound with a unique structure that includes a dichlorophenylthio group, an isopropyl group, and a methanesulfonylaminomethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenylthio group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the dichlorophenylthio position.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of various functional groups on biological activity. Its structure can be modified to create analogs with potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound’s functional groups may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole lies in its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

178979-78-7

Molecular Formula

C15H19Cl2N3O2S2

Molecular Weight

408.4 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C15H19Cl2N3O2S2/c1-9(2)14-15(23-12-6-10(16)5-11(17)7-12)20(3)13(19-14)8-18-24(4,21)22/h5-7,9,18H,8H2,1-4H3

InChI Key

PPGOCABVMWLCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNS(=O)(=O)C)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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